molecular formula C9H18ClNO B2966754 2-chloro-N-(heptan-2-yl)acetamide CAS No. 196875-71-5

2-chloro-N-(heptan-2-yl)acetamide

Cat. No.: B2966754
CAS No.: 196875-71-5
M. Wt: 191.7
InChI Key: OVPAMQUUIXGWGZ-UHFFFAOYSA-N
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Description

2-chloro-N-(heptan-2-yl)acetamide is an organic compound with the molecular formula C₉H₁₈ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-chloro group and the nitrogen atom is bonded to a heptan-2-yl group

Scientific Research Applications

2-chloro-N-(heptan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(heptan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with heptan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloroacetyl chloride+heptan-2-amineThis compound+HCl\text{2-chloroacetyl chloride} + \text{heptan-2-amine} \rightarrow \text{this compound} + \text{HCl} 2-chloroacetyl chloride+heptan-2-amine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(heptan-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form heptan-2-amine and 2-chloroacetic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of various substituted acetamides.

    Hydrolysis: Formation of heptan-2-amine and 2-chloroacetic acid.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-chloro-N-(heptan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(methyl)acetamide
  • 2-chloro-N-(ethyl)acetamide
  • 2-chloro-N-(propyl)acetamide

Uniqueness

2-chloro-N-(heptan-2-yl)acetamide is unique due to the presence of the heptan-2-yl group, which imparts distinct physicochemical properties compared to its shorter-chain analogs

Properties

IUPAC Name

2-chloro-N-heptan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-3-4-5-6-8(2)11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPAMQUUIXGWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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